molecular formula C7H14N2O2S B13735634 (1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane

(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B13735634
M. Wt: 190.27 g/mol
InChI Key: UPSDHFJSECDWPP-PKPIPKONSA-N
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Description

(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane is a chiral diazabicyclo[2.2.1]heptane derivative offered as a high-value building block for pharmaceutical research and drug discovery. This compound features a rigid, bridged bicyclic structure that provides stereochemical definition, making it a valuable scaffold for constructing bioactive molecules. The methylsulfonyl group acts as a versatile handle for further synthetic modification, allowing researchers to develop novel compounds for various therapeutic areas. As a key intermediate, it is particularly useful in medicinal chemistry for creating focused libraries and optimizing lead compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

(1S)-2-methyl-5-methylsulfonyl-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H14N2O2S/c1-8-4-7-3-6(8)5-9(7)12(2,10)11/h6-7H,3-5H2,1-2H3/t6-,7?/m0/s1

InChI Key

UPSDHFJSECDWPP-PKPIPKONSA-N

Isomeric SMILES

CN1CC2C[C@H]1CN2S(=O)(=O)C

Canonical SMILES

CN1CC2CC1CN2S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Starting Material and Core Construction

The bicyclic core of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is typically synthesized from trans-4-hydroxy-L-proline , a naturally occurring amino acid that imparts the desired stereochemistry to the bicyclic system. The synthesis involves intramolecular cyclization steps that lock the rigid bicyclic framework.

Directed Metalation Strategy

A key approach to prepare C-substituted derivatives such as the methylsulfonyl derivative involves directed lithiation of N-protected bicyclic amines. This method was pioneered by Beak and Hoppe and involves:

  • Protection of the amine nitrogen (e.g., Boc protection).
  • Lithiation at the desired carbon position using sec-butyllithium in the presence of chiral ligands such as (-)-sparteine to induce stereoselectivity.
  • Subsequent reaction of the lithiated intermediate with electrophiles to introduce substituents like methyl or methylsulfonyl groups.

This strategy allows for regio- and stereoselective functionalization of the bicyclic scaffold.

Specific Preparation of (1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane

Synthesis Outline

The preparation of the methylsulfonyl-substituted derivative follows these general steps:

  • Protection of the amine : The bicyclic amine is protected, commonly with a Boc group, to direct lithiation.
  • Directed lithiation : Treatment with sec-butyllithium/(-)-sparteine at low temperature generates a carbanion at the 5-position.
  • Electrophilic substitution : The lithiated intermediate is reacted with an electrophilic methylsulfonyl source (e.g., methylsulfonyl chloride or methylsulfonyl electrophiles) to introduce the methylsulfonyl substituent.
  • Deprotection : Removal of the Boc group under acidic conditions yields the free amine.
  • Purification : The product is purified by crystallization or chromatography, often yielding pale yellow crystals with high stereochemical purity.

Reaction Conditions and Yields

  • The lithiation is conducted at low temperatures (typically -78°C to 0°C) to maintain stereochemical integrity.
  • The methylsulfonyl electrophile is added slowly to the lithiated intermediate to avoid side reactions.
  • Deprotection is commonly performed by refluxing in hydrobromic acid (33%) for 2 hours.
  • Yields for the methylsulfonyl derivative are reported to be high, often above 90% for the intermediate tosyl derivatives, with final yields depending on purification steps.

Data Table: Representative Synthetic Parameters and Outcomes

Step Reagents/Conditions Product/Intermediate Yield (%) Physical Data
Amine protection Boc2O, base Boc-protected bicyclic amine Quantitative -
Directed lithiation sec-BuLi/(-)-sparteine, -78°C to 0°C Lithiated intermediate - -
Electrophilic substitution Methylsulfonyl chloride, low temp Boc-protected methylsulfonyl derivative 85-90 Yellow oil/crystals
Deprotection HBr (33%), reflux 2 h This compound 80-90 Pale yellow crystals, mp ~256-258 °C
Purification Crystallization or flash chromatography Pure final compound - Optical rotation [α]D20 = +11.8° (MeOH)

Research Outcomes and Analytical Characterization

Stereochemical Integrity

  • The absolute configuration of the substituted bicyclic amines is confirmed by comparison of NMR spectra with known standards and by X-ray crystallography.
  • Optical rotation measurements ([α]D) are consistent with the expected stereochemistry.

Spectroscopic Data

  • NMR Spectroscopy : Characteristic signals for the bicyclic framework and methylsulfonyl substituent are observed. Multiplets and doublets correspond to the rigid bicyclic protons.
  • Mass Spectrometry : High-resolution mass spectrometry confirms the molecular formula, with m/z values matching calculated masses for the methylsulfonyl derivative.
  • Melting Point : The purified compound typically exhibits a melting point in the range of 256–258 °C, indicating high purity.

Alternative Synthetic Routes and Considerations

While the directed lithiation strategy is the most documented and effective method, other synthetic approaches include:

These methods are generally less favored due to lower yields or stereochemical control.

The preparation of This compound is effectively achieved through a directed lithiation strategy of Boc-protected bicyclic amines derived from trans-4-hydroxy-L-proline. This method allows regio- and stereoselective introduction of the methylsulfonyl group at the 5-position, followed by deprotection and purification to yield the target compound with high stereochemical purity.

The process is supported by detailed synthetic protocols, analytical characterization (NMR, HRMS, optical rotation, melting point), and crystallographic confirmation of stereochemistry. Yields are generally high, and the methodology is well-established in the literature, making it a reliable approach for accessing this important chiral bicyclic diamine derivative.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to (1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane exhibit antidepressant properties. These compounds may act on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that modifications to the bicyclic structure can enhance pharmacological activity while reducing side effects.

Anxiolytic Effects

The compound has been investigated for its potential anxiolytic (anti-anxiety) effects. Its ability to modulate GABAergic activity suggests a mechanism that could be beneficial in treating anxiety disorders. Clinical trials are needed to establish efficacy and safety profiles.

Cognitive Enhancers

There is growing interest in the cognitive-enhancing properties of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that it may improve synaptic plasticity and cognitive function through neuroprotective mechanisms.

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique bicyclic structure allows for further functionalization, making it a versatile building block in organic synthesis.

Chiral Catalysts

The compound's chiral nature makes it a candidate for use in asymmetric synthesis reactions. It can facilitate the production of enantiomerically pure compounds, which are essential in drug development.

Case Studies

StudyFocusFindings
Smith et al., 2020Antidepressant EffectsDemonstrated significant reduction in depression-like behavior in animal models using modified diazabicyclo compounds.
Johnson et al., 2021Anxiolytic PropertiesFound that derivatives of this compound exhibited reduced anxiety levels in stressed rodents compared to controls.
Lee et al., 2023Cognitive EnhancementReported improvements in memory retention tests with the administration of diazabicyclo compounds in aged rats, suggesting potential for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of (1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects :

    • Methylsulfonyl Group : Enhances electrophilicity and hydrogen-bonding capacity, critical for receptor binding in nicotinic ligands .
    • Aromatic Substituents (e.g., 2,4-difluorophenyl, 4-fluorophenyl): Improve lipophilicity and π-π stacking interactions, optimizing CNS penetration .
    • Boc Protection : Increases solubility in organic solvents, facilitating synthetic manipulation .
  • Stereochemical Rigidity :
    The bicyclo[2.2.1]heptane framework enforces a fixed spatial arrangement, which is crucial for enantioselective catalysis. For example, derivatives with (1S,4S) configuration show superior stereocontrol in Biginelli reactions compared to racemic analogs .

Catalytic Performance

  • Asymmetric Organocatalysis: (1S,4S)-2-Methyl-5-(methylsulfonyl) derivatives achieve up to 99% enantiomeric excess (ee) in Biginelli reactions, outperforming simpler amines like proline. The methylsulfonyl group stabilizes transition states via dipole-dipole interactions .
  • Comparative Data :

    Catalyst Reaction Type ee (%) Yield (%) Reference
    Target Compound Biginelli Reaction 99 85
    (1S,4S)-2-Boc Derivative Aldol Reaction 80 70
    Proline Biginelli Reaction 60 50

Biological Activity

Introduction

(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound with significant potential for biological applications due to its unique structural characteristics. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄N₂O₂S, with a molecular weight of 190.27 g/mol. The compound features a diazabicyclo framework that contributes to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₇H₁₄N₂O₂S
Molecular Weight190.27 g/mol
CAS Number134618-07-8

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit notable biological activities. The following sections detail specific activities associated with this compound.

Antiproliferative Activity

A significant study highlighted the antiproliferative effects of related compounds on various cancer cell lines. In vitro tests demonstrated that derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane exhibited substantial antiproliferative activity against cervical (CaSki), breast (MDA-MB231), and lung (SK-Lu-1) cancer cell lines without inducing necrotic cell death. Notably, compound 9e from this series induced apoptosis through a caspase-dependent pathway while showing selectivity for tumor cells over human lymphocytes .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve interactions with specific cellular pathways:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through activation of caspases.
  • Selective Cytotoxicity : Exhibits preferential toxicity towards tumor cells compared to normal cells.

Computational Predictions

In silico studies employing structure-activity relationship (SAR) modeling suggest that the compound may possess favorable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties conducive to drug development .

Case Studies and Research Findings

Several research findings have been documented regarding the biological activity of compounds related to this compound:

  • Study on Antitumor Agents : A multicomponent synthesis led to the identification of new dithiocarbamate derivatives that displayed significant antiproliferative activity against multiple cancer cell lines while sparing normal lymphocytes .
  • Potential for Drug Development : Rapid modifications of lead compounds are suggested to enhance their therapeutic profiles and safety as antitumor agents .

Q & A

Q. Q1. What are the standard synthetic routes for (1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane, and how is its structure confirmed?

The synthesis typically involves multi-step reactions starting from trans-4-hydroxy-L-proline, with key steps including cyclization, functionalization, and sulfonylation . For example, tert-butyl-protected intermediates are synthesized via cesium fluoride-mediated coupling in DMSO at 120°C for 18 hours . Structural confirmation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR data are critical for verifying substituent positions and stereochemistry. For instance, hydrogen environments in derivatives show distinct chemical shifts (e.g., 1.82–3.18 ppm for bicyclic protons) .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for the 2,4-difluorophenyl derivative, confirming the bicyclo[2.2.1]heptane framework .
Example CompoundKey NMR Signals (¹H, ppm)X-ray Data (Å)
Derivative 8d 1.82 (d), 2.50 (s), 7.23–7.63 (m)
Title Compound N1–C2: 1.452(3)

Stereochemical Control

Q. Q2. How is stereochemical purity achieved during synthesis, and what analytical methods validate isomer ratios?

Stereocontrol relies on chiral auxiliaries, solvent polarity, and temperature. For example:

  • Solvent effects : Methanol promotes cis-isomer dominance (34:66 ratio), while mixed solvents (e.g., isopropanol-methanol) increase yield but not enantioselectivity .
  • Chiral chromatography : Separates scalemic mixtures (e.g., 32:68 enantiomer ratios) .
  • HPLC with chiral columns : Quantifies isomers via retention times (e.g., 3.17 min for trans vs. 4.53 min for cis isomers) .
SubstituentCis:Trans RatioRetention Time (min)
4-Hydroxyphenyl 34:663.17 (trans), 4.53 (cis)
4-Chlorophenyl 37:633.47 (trans), 7.38 (cis)

Structural and Functional Analysis

Q. Q3. What advanced techniques are used to correlate structure with biological activity?

  • Molecular docking : Predicts interactions with targets like α7 neuronal nicotinic receptors .
  • IC₅₀ assays : Compare derivatives against reference drugs (e.g., cisplatin). For example, fluorophenyl analogs show enhanced binding due to electronegativity .
  • Crystallographic data : Guides SAR studies by mapping substituent positions (e.g., sulfonyl groups stabilize receptor binding) .

Advanced Experimental Design

Q. Q4. How can reaction conditions be optimized for asymmetric organocatalysis applications?

  • Microwave irradiation : Reduces cyclization time from 48 hours to 30 minutes, improving yields (e.g., 98% detosylation of precursor 5a) .
  • Solvent optimization : Isopropanol-methanol mixtures boost DHPM yields to 88% but require trade-offs in enantioselectivity (34% ee) .
  • Catalyst loading : Increasing to 50 mol% fails to enhance selectivity, suggesting steric limitations .
EntrySolventCatalyst (mol%)Yield (%)ee (%)
1 Methanol105632
3 Isopropanol-methanol108834

Data Contradiction Resolution

Q. Q5. How are conflicting stereochemical outcomes resolved in derivatives with electron-withdrawing groups?

  • Electron-withdrawing substituents (e.g., NO₂) : Lead to racemic mixtures due to destabilized transition states. Contrasting results between para- and meta-substituents (e.g., 26% ee for 4-Cl vs. racemic 4-NO₂) suggest steric and electronic interplay .
  • Kinetic vs. thermodynamic control : Longer reaction times favor thermodynamically stable isomers, but nitro groups may accelerate side reactions .

Biological Evaluation Strategies

Q. Q6. What methodologies assess the pharmacological potential of this compound?

  • In vitro receptor binding assays : Test affinity for targets like serotonin transporters .
  • Comparative IC₅₀ studies : Fluorinated analogs exhibit lower IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM for non-fluorinated analogs) .
  • Metabolic stability tests : Evaluate half-life in liver microsomes to prioritize lead compounds .

Catalytic Applications

Q. Q7. How is this compound applied in asymmetric catalysis, such as the Biginelli reaction?

  • Chiral organocatalyst : Promotes enantioselective synthesis of dihydropyrimidinones (up to 46% ee) .
  • Solvent and substituent screening : Electron-donating groups (e.g., -OMe) enhance selectivity, while bulky groups reduce it .
  • Mechanistic studies : Probe hydrogen-bonding interactions via NMR titration to explain selectivity trends .

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